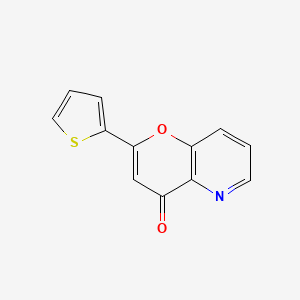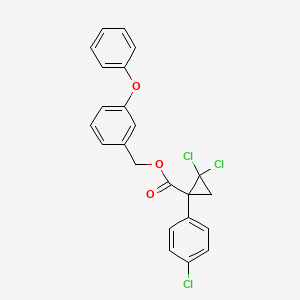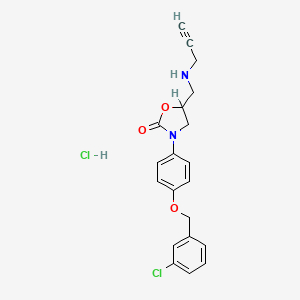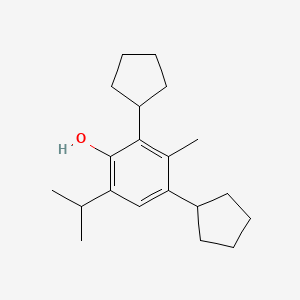
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a thienyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- typically involves a multi-step process. One common method is the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction proceeds via a domino Knoevenagel-intramolecular Michael reaction sequence, forming multiple bonds and rings in a single step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- involves its interaction with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or DNA intercalation, leading to changes in cellular processes.
相似化合物的比较
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: A structurally related compound with similar reactivity but different biological activities.
4H-Pyrano(3,2-b)pyridin-4-one: The parent compound without the thienyl substituent, used as a reference for studying the effects of the thienyl group.
Uniqueness: 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thienyl)- is unique due to the presence of the thienyl group, which can enhance its electronic properties and biological activities compared to its analogs. This makes it a valuable compound for developing new materials and pharmaceuticals.
属性
CAS 编号 |
148190-31-2 |
|---|---|
分子式 |
C12H7NO2S |
分子量 |
229.26 g/mol |
IUPAC 名称 |
2-thiophen-2-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C12H7NO2S/c14-8-7-10(11-4-2-6-16-11)15-9-3-1-5-13-12(8)9/h1-7H |
InChI 键 |
RYLUYQXCNJPQFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=CC=CS3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)













